Tradecamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

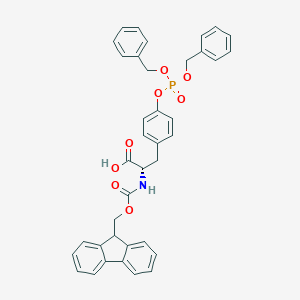

Tradecamide is a synthetic peptide that is widely used in scientific research applications due to its mechanism of action and biochemical and physiological effects. It is a derivative of the natural peptide, gramicidin S, and is produced through a complex synthesis method that involves several steps.

Wirkmechanismus

Tradecamide works by binding to the hydrophobic region of the ion channel and disrupting its function. This leads to a decrease in ion flux across the membrane and a subsequent disruption of cellular processes that depend on ion gradients. The exact mechanism of action is still being studied, but it is believed to involve changes in the conformation and stability of the ion channel.

Biochemical and Physiological Effects:

Tradecamide has been shown to have a variety of biochemical and physiological effects in different experimental systems. It has been shown to inhibit the growth of bacteria and fungi, and to induce apoptosis in cancer cells. It has also been shown to modulate the activity of certain enzymes and to affect the release of neurotransmitters in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using Tradecamide in lab experiments is its specificity for ion channels. It has a high affinity for certain types of ion channels, which allows for precise modulation of their activity. However, one limitation is that it can be difficult to obtain high yields of pure peptide due to the complexity of the synthesis process.

Zukünftige Richtungen

There are many potential future directions for research on Tradecamide. One area of interest is the development of new synthesis methods that can produce higher yields of pure peptide. Another area of interest is the use of Tradecamide as a tool for studying the structure and function of ion channels in different experimental systems. Finally, there is potential for the development of new drugs based on the structure and mechanism of action of Tradecamide.

Synthesemethoden

The synthesis of Tradecamide involves the use of solid-phase peptide synthesis (SPPS) and other chemical reactions. The process begins with the activation of the carboxyl group of the amino acid using a coupling reagent. The activated amino acid is then added to the growing peptide chain, which is attached to a solid support. The process is repeated until the desired peptide sequence is obtained. The peptide is then cleaved from the solid support and purified using various chromatographic techniques.

Wissenschaftliche Forschungsanwendungen

Tradecamide is commonly used in scientific research as a model system for studying ion channels and membrane proteins. It has been shown to bind to and block the activity of the bacterial ion channel, gramicidin A, which is similar in structure to mammalian ion channels. This makes it a useful tool for studying the mechanisms of ion channel function and regulation.

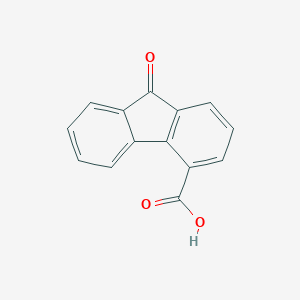

Eigenschaften

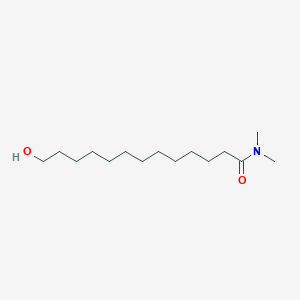

CAS-Nummer |

132787-19-0 |

|---|---|

Produktname |

Tradecamide |

Molekularformel |

C15H31NO2 |

Molekulargewicht |

257.41 g/mol |

IUPAC-Name |

13-hydroxy-N,N-dimethyltridecanamide |

InChI |

InChI=1S/C15H31NO2/c1-16(2)15(18)13-11-9-7-5-3-4-6-8-10-12-14-17/h17H,3-14H2,1-2H3 |

InChI-Schlüssel |

YWPSCECSGOKQRM-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)CCCCCCCCCCCCO |

Kanonische SMILES |

CN(C)C(=O)CCCCCCCCCCCCO |

Andere CAS-Nummern |

132787-19-0 |

Synonyme |

Tradecamide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Aminomethyl)phenyl]ethanol](/img/structure/B146949.png)